molecular formula C15H16N4O2S2 B11095774 5-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

5-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

Cat. No.: B11095774
M. Wt: 348.4 g/mol
InChI Key: VVEWOGBGSAPZNR-RQZCQDPDSA-N
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Description

5-[(2E)-2-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-3-(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-2-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-3-(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide in the presence of a catalyst such as glacial acetic acid . The resulting intermediate is then subjected to cyclization reactions to form the thiazole ring. The reaction conditions often include heating and the use of solvents like ethanol or methanol to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(2E)-2-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-3-(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles like amines, thiols, and halides, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(2E)-2-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-3-(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2E)-2-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-3-(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: The compound may interfere with cellular signaling pathways, leading to apoptosis in cancer cells or reducing inflammation by inhibiting pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2E)-2-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-3-(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE is unique due to its combination of a dimethoxyphenyl group, a hydrazine moiety, and a thiazole ring. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H16N4O2S2

Molecular Weight

348.4 g/mol

IUPAC Name

5-[(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C15H16N4O2S2/c1-9(10-5-6-12(20-2)13(7-10)21-3)17-18-14-11(8-16)15(22-4)19-23-14/h5-7,18H,1-4H3/b17-9+

InChI Key

VVEWOGBGSAPZNR-RQZCQDPDSA-N

Isomeric SMILES

C/C(=N\NC1=C(C(=NS1)SC)C#N)/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC(=NNC1=C(C(=NS1)SC)C#N)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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